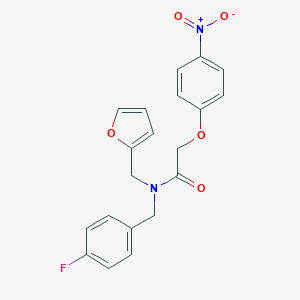
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide, also known as FANFT, is a chemical compound that has been used in scientific research for its potential applications in cancer treatment.
Mechanism of Action
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide works by inhibiting DNA replication and inducing DNA damage in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide also has the potential to act as a photosensitizer, which can be activated by light to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been shown to induce DNA damage and inhibit DNA replication in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential as a photosensitizer, which can be activated by light to induce cell death in cancer cells. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide is also toxic to normal cells, which can limit its use in lab experiments.
Future Directions
Future research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the use of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in other types of cancer, beyond bladder cancer. Finally, research could focus on developing new formulations of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide that are less toxic to normal cells, while still maintaining its potential as a cancer treatment.
Synthesis Methods
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with 2-furylmethyl bromide, followed by the reaction of the resulting compound with 4-fluorobenzylamine and acetic anhydride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been studied for its potential use in cancer treatment, particularly in the treatment of bladder cancer. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in photodynamic therapy, which involves the use of light and a photosensitizer to destroy cancer cells.
properties
Product Name |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide |
|---|---|
Molecular Formula |
C20H17FN2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-5-3-15(4-6-16)12-22(13-19-2-1-11-27-19)20(24)14-28-18-9-7-17(8-10-18)23(25)26/h1-11H,12-14H2 |
InChI Key |
MDRQNDKPAOHPFI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)


![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)


![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)

![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)